molecular formula C11H17ClN2O2 B8310544 1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione

1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B8310544
M. Wt: 244.72 g/mol
InChI Key: DXUSWCYILDMQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a butyl group at the first position, a chloro group at the sixth position, and a propyl group at the third position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione can be synthesized through various synthetic routes. One common method involves the reaction of 1-butyl-3-propylurea with 2,4-dichloropyrimidine under basic conditions. The reaction typically proceeds as follows:

    Step 1: Dissolve 1-butyl-3-propylurea in an appropriate solvent such as dimethylformamide (DMF).

    Step 2: Add 2,4-dichloropyrimidine to the solution.

    Step 3: Introduce a base such as potassium carbonate (K2CO3) to the reaction mixture.

    Step 4: Heat the reaction mixture to a temperature of around 100-120°C and stir for several hours.

    Step 5: After completion, cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like ethanol or dimethyl sulfoxide (DMSO) under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the chloro group.

    Oxidation Reactions: N-oxides or other oxidized derivatives.

    Reduction Reactions: Dihydropyrimidine derivatives.

Scientific Research Applications

1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione can be compared with other similar pyrimidine derivatives, such as:

    1-Butyl-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a propyl group.

    1-Butyl-6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a propyl group.

    1-Butyl-6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an isopropyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

1-butyl-6-chloro-3-propylpyrimidine-2,4-dione

InChI

InChI=1S/C11H17ClN2O2/c1-3-5-7-13-9(12)8-10(15)14(6-4-2)11(13)16/h8H,3-7H2,1-2H3

InChI Key

DXUSWCYILDMQCD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC(=O)N(C1=O)CCC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7 g of 6-chloro-3-propyluracil, 10.28 g of butyl bromide, 10.28 g of potassium carbonate, 6 g of potassium iodide and 80 ml of dimethylformamide was stirred at room temperature for 23 hours. After the reaction solution was concentrated to dryness under reduced pressure, 300 ml each of chloroform and water were added to the residue, and the mixture was shaken. The chloroform layer was washed with water and then concentrated to dryness under reduced pressure to give 6-chloro-1-butyl-3-propyluracil as a brown oily substance. This product, without being purified, was dissolved in 20 ml of ethanol, and 20 ml of 100% hydrazine hydrate was added to the solution, followed by stirring at room temperature for 1 hour. The reaction solution was concentrated to dryness under reduced pressure and the residue was washed with water and recrystallized from a mixture of ethanol, ethyl acetate and isopropyl ether to give 7 g of yellow prisms of 6-hydrazino-1-butyl-3-propyluracil melting at 146°-147° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.28 g
Type
reactant
Reaction Step One
Quantity
10.28 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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